Orbencarb

Übersicht

Beschreibung

Vorbereitungsmethoden

Orbencarb can be synthesized through several methods. One efficient method involves the reaction of 2-chloro-mercaptotoluene with N-diethyl carbamoyl chloride . This reaction typically requires controlled conditions to ensure the desired product’s purity and yield. Industrial production methods often involve large-scale synthesis using similar reaction pathways, with additional steps for purification and quality control to meet regulatory standards .

Analyse Chemischer Reaktionen

Oxidation Reactions

Orbencarb undergoes oxidative transformations, primarily through its sulfoxide intermediate. These reactions are critical in its metabolic pathway in plants:

Key Oxidation Pathways

-

Formation of Sulfoxide and Sulfone: this compound is oxidized to form this compound sulfoxide and further to its sulfone, which are transient metabolites . This step involves the conversion of the sulfur atom in the thiocarbamate group to higher oxidation states.

-

Sulfonic Acid Derivatives: The sulfoxide intermediate can be further oxidized to 2-chlorobenzylsulfonic acid, albeit at a low conversion rate (1.6% of absorbed compound) . This reaction likely involves enzymatic or non-enzymatic oxidation mechanisms.

Conjugation Reactions

Conjugation with cellular molecules is a dominant pathway in this compound's metabolism:

Glutathione Conjugation

-

S-(2-Chlorobenzyl) Glutathione: The sulfoxide intermediate reacts with glutathione, forming conjugates that are subsequently degraded to cysteine derivatives. This pathway is facilitated by glutathione S-transferase enzymes .

-

Malonylcysteine Derivatives: Further metabolism of glutathione conjugates leads to S-(2-chlorobenzyl)-N-malonylcysteine and its sulfoxide, which are stable end-products in plants .

Table 1: Metabolites of this compound Sulfoxide in Soybean Seedlings

| Metabolite | Conversion Rate (%) | Key Pathway |

|---|---|---|

| S-(2-Chlorobenzyl)-L-cysteine | 43.5 | Glutathione conjugation |

| 2-Chlorobenzyl Alcohol | 11.5 | Hydrolysis |

| Bis(2-Chlorobenzyl) Disulfide | 7.0 | Disulfide formation |

| 2-Chlorobenzylsulfonic Acid | 1.6 | Oxidation |

Other Transformations

Additional reactions involve structural modifications and degradation:

Hydrolysis and Disulfide Formation

-

Bis(2-Chlorobenzyl) Disulfide: Formed via the reaction of 2-chlorobenzyl mercaptan, a byproduct of sulfoxide reduction . This disulfide accounts for 7.0% of total metabolites.

-

2-Chlorobenzyl Alcohol: Generated through hydrolysis of the sulfoxide intermediate, contributing 11.5% of total conversions .

Enzymatic Mechanisms

-

Glutathione S-Transferase: Catalyzes the initial conjugation with glutathione, a key step in detoxification .

-

Tryptophan Synthase: Proposed to mediate cysteine derivative formation through β-replacement reactions .

Environmental and Toxicological Implications

This compound's reactivity has broader ecological consequences:

Wissenschaftliche Forschungsanwendungen

Agricultural Use

Herbicide Functionality

- Orbencarb is primarily employed in controlling weeds in upland crops such as soybeans. It acts pre-emergently, meaning it is applied before the target weeds germinate, effectively reducing competition for resources like nutrients and light .

- The compound's mode of action involves metabolic interference within target plants, leading to reduced growth and eventual death of the weeds .

Ecotoxicological Research

Toxicological Studies

- Extensive research has been conducted on this compound's potential toxic effects on various organisms, especially aquatic life. Studies using zebrafish embryos have shown that exposure to this compound can induce lethality and significant organ malformations due to the generation of reactive oxygen species (ROS) and disruption of normal vascular development .

- These findings are critical for understanding the environmental risks associated with this compound, prompting regulatory scrutiny regarding its use in agricultural settings .

Environmental Monitoring

Contaminant Assessment

- As an environmental contaminant, monitoring this compound's presence in soil and water systems is essential due to its potential ecological impact. Researchers utilize various techniques to assess its degradation and fate in the environment .

- Understanding the compound's behavior in different environmental contexts aids in developing safety protocols and regulatory measures.

Synthesis and Industrial Applications

Production Methods

- The synthesis of this compound typically involves carbonylation processes that utilize amines in the presence of carbon monoxide and sulfur. This method has been optimized for large-scale production, emphasizing the need for controlled reaction conditions to achieve desired purity levels.

- The industrial application of this compound extends beyond herbicides; it serves as a reference standard in analytical chemistry for pesticide residue analysis .

Case Study 1: Zebrafish Embryo Toxicity

A study conducted by Braga et al. (2020) demonstrated that exposure to this compound resulted in significant toxicity during zebrafish development. The research indicated that embryos exposed to the compound exhibited high mortality rates and severe morphological abnormalities, particularly affecting organogenesis in critical developmental stages .

Case Study 2: Herbicidal Efficacy

Research published by Ikeda et al. (2018) focused on the selective mode of action of this compound against specific weed species like crabgrass. The study highlighted how this compound's metabolic degradation varied across different plant species, influencing its effectiveness as a herbicide .

Wirkmechanismus

Orbencarb exerts its herbicidal effects by inhibiting the growth of weeds through interference with essential biochemical pathways. It targets specific enzymes involved in plant growth, leading to the accumulation of toxic intermediates and eventual plant death . The exact molecular targets and pathways are still under investigation, but it is known to disrupt cellular processes critical for weed survival .

Vergleich Mit ähnlichen Verbindungen

Orbencarb is similar to other thiocarbamate herbicides such as Thiobencarb and Molinate . it is unique in its specific chemical structure, which includes a 2-chlorobenzyl group. This structural difference imparts distinct properties, such as its specific mode of action and environmental behavior . Similar compounds include:

Thiobencarb: Another thiocarbamate herbicide used for weed control in rice paddies.

This compound’s unique structure and properties make it a valuable tool in agricultural weed management and a subject of ongoing scientific research.

Biologische Aktivität

Orbencarb is a thiocarbamate herbicide primarily used in agriculture for weed control in crops such as wheat, maize, and soybean. Its biological activity has garnered attention due to its effects on both target and non-target organisms, including potential toxicity to aquatic life and implications for human health. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

This compound functions by inhibiting the synthesis of adenosine triphosphate (ATP), a critical energy carrier in cells. The inhibition of ATP synthesis disrupts cellular metabolism, leading to various physiological effects. Research indicates that this compound induces oxidative stress by generating reactive oxygen species (ROS), which can result in cellular damage and apoptosis (programmed cell death) in various organisms, including zebrafish embryos .

Embryotoxicity in Zebrafish

A pivotal study demonstrated that this compound exposure during zebrafish development resulted in significant embryotoxicity. Key findings include:

- Decreased Viability : this compound exposure reduced embryo viability and affected heart rate and vessel formation.

- Developmental Abnormalities : Notable malformations were observed in the eyes, brain, yolk sac, and spinal cord of the embryos.

- Gene Expression Alterations : The herbicide impacted the mRNA levels of critical cell cycle regulators (ccnd1, ccne1, cdk2, cdk6) and vascular development markers (flt1, flt4, kdr, vegfc), suggesting interference with normal developmental processes .

Case Study 1: Environmental Impact Assessment

A comprehensive assessment was conducted to evaluate the environmental impact of this compound on aquatic ecosystems. The study highlighted:

- Toxicity to Non-Target Species : this compound exhibited lethal effects on various aquatic organisms at concentrations typically found in agricultural runoff.

- Bioaccumulation Potential : The compound's persistence in soil and water raised concerns about bioaccumulation in food webs.

Case Study 2: Human Health Risks

Another study focused on the potential health risks associated with this compound exposure among agricultural workers. Key findings included:

- Dermal Exposure Risks : Workers handling this compound experienced skin irritation and other health issues linked to direct contact.

- Long-Term Health Effects : Ongoing monitoring suggested a correlation between prolonged exposure and respiratory problems among farm workers.

Comparative Toxicity Data

To provide a clearer understanding of this compound's biological activity, the following table summarizes its toxicity compared to other common herbicides:

| Herbicide | Target Organism | LC50 (mg/L) | Observed Effects |

|---|---|---|---|

| This compound | Zebrafish | 10 | Embryotoxicity, malformations |

| Glyphosate | Aquatic plants | 30 | Growth inhibition |

| Atrazine | Frogs | 15 | Endocrine disruption |

| 2,4-D | Terrestrial plants | 25 | Growth retardation |

Eigenschaften

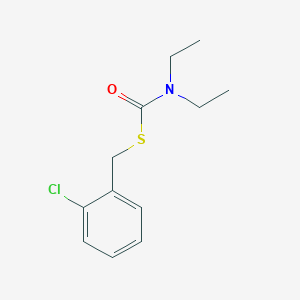

IUPAC Name |

S-[(2-chlorophenyl)methyl] N,N-diethylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNOS/c1-3-14(4-2)12(15)16-9-10-7-5-6-8-11(10)13/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLFASISUZUJEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)SCC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058061 | |

| Record name | Orbencarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34622-58-7 | |

| Record name | Orbencarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34622-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orbencarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034622587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orbencarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORBENCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AZ38X9JHS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.